(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group attached to an isoxazole ring, and a methylated thiadiazole ring
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with appropriate diketones or β-keto esters under acidic conditions. The difluorophenyl group can be introduced through halogenation reactions followed by cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions are employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the thiadiazole ring to produce thioamides.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole and thiadiazole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (Et₃N).
Major Products Formed:
Oxidation Products: Oxidized isoxazole derivatives.
Reduction Products: Thioamide derivatives of the thiadiazole ring.
Substitution Products: Various substituted isoxazole and thiadiazole derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Isoxazole derivatives: Other isoxazole compounds with different substituents.
Thiadiazole derivatives: Compounds with variations in the thiadiazole ring structure.
Fluorinated compounds: Other fluorinated organic molecules with similar functional groups.
Uniqueness: This compound stands out due to its combination of difluorophenyl and methylated thiadiazole groups, which contribute to its unique chemical and biological properties.
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Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O3S/c1-7-13(23-19-17-7)14(20)21-6-9-5-12(22-18-9)10-3-2-8(15)4-11(10)16/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYTFBMKJNPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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